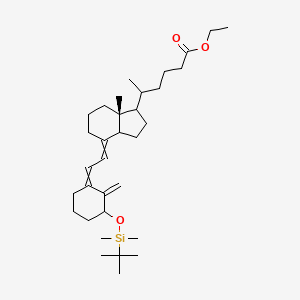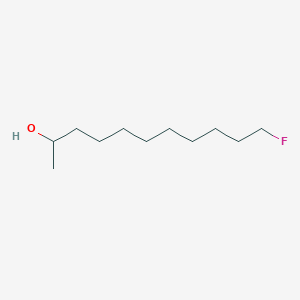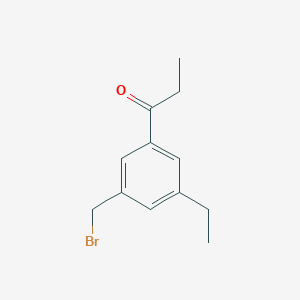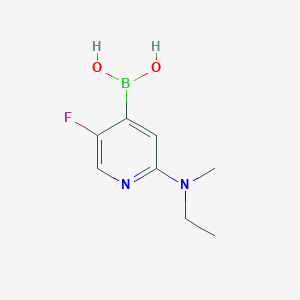
(2-(Ethyl(methyl)amino)-5-fluoropyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Ethyl(methyl)amino)-5-fluoropyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Ethyl(methyl)amino)-5-fluoropyridin-4-yl)boronic acid typically involves the hydroboration of an appropriate pyridine derivative. The process generally includes the addition of a boron-hydrogen bond across an unsaturated bond, such as an alkene or alkyne . This reaction is often catalyzed by transition metals like palladium or nickel, which facilitate the formation of the boronic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
(2-(Ethyl(methyl)amino)-5-fluoropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions often involve mild temperatures and neutral to slightly acidic pH to maintain the stability of the boronic acid group .
Major Products Formed
The major products formed from these reactions include boronic esters, boranes, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
(2-(Ethyl(methyl)amino)-5-fluoropyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(Ethyl(methyl)amino)-5-fluoropyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . The boronic acid group interacts with diols and other nucleophiles, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another widely used boronic acid in organic synthesis.
Methylboronic acid: Commonly used in cross-coupling reactions and as a building block in organic chemistry.
Pinacol boronic ester: Known for its stability and ease of handling in various chemical reactions.
Uniqueness
(2-(Ethyl(methyl)amino)-5-fluoropyridin-4-yl)boronic acid is unique due to its specific structure, which combines a fluorinated pyridine ring with an ethyl(methyl)amino group. This unique combination enhances its reactivity and selectivity in chemical reactions, making it a valuable reagent in both academic and industrial research .
Properties
Molecular Formula |
C8H12BFN2O2 |
|---|---|
Molecular Weight |
198.00 g/mol |
IUPAC Name |
[2-[ethyl(methyl)amino]-5-fluoropyridin-4-yl]boronic acid |
InChI |
InChI=1S/C8H12BFN2O2/c1-3-12(2)8-4-6(9(13)14)7(10)5-11-8/h4-5,13-14H,3H2,1-2H3 |
InChI Key |
DLSGCVOWUILRDV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1F)N(C)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


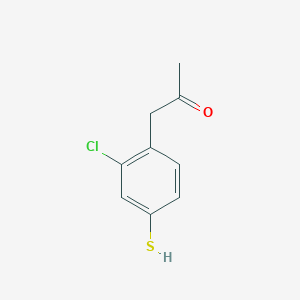
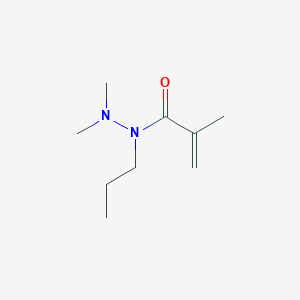
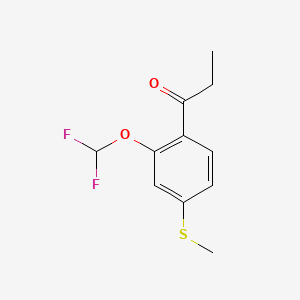
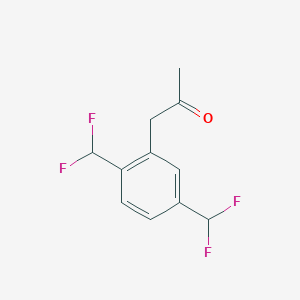
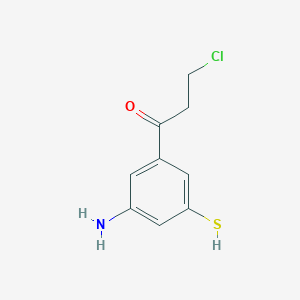
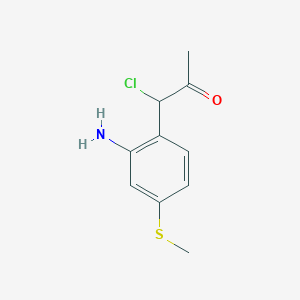
![1-[(6-Bromohexyl)oxy]-4-ethenylbenzene](/img/structure/B14070439.png)
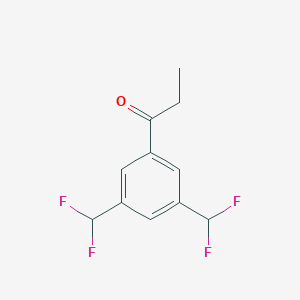

![2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide](/img/structure/B14070453.png)
![Trans-2,3,4,4a,5,9b-hexahydro-2,5-dimethyl-1H-pyrido[4,3-b]indole](/img/structure/B14070456.png)
